molecular formula C10H14ClNO4 B15309928 3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride

3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride

Cat. No.: B15309928
M. Wt: 247.67 g/mol
InChI Key: HVRGESLKDCDGOI-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethoxy group and a methoxy group attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethoxy)-4-methoxybenzoic acid hydrochloride typically involves the reaction of 3-(2-aminoethoxy)-4-methoxybenzoic acid with hydrochloric acidThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-aminoethoxy)-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport across cellular membranes .

Comparison with Similar Compounds

Uniqueness: 3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride is unique due to the presence of both aminoethoxy and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to similar compounds .

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

3-(2-aminoethoxy)-4-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H

InChI Key

HVRGESLKDCDGOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCCN.Cl

Origin of Product

United States

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